1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 248.24 g/mol. This compound is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure, specifically featuring both tetrazole and pyridazine rings. Its unique structure allows for various chemical properties and potential applications in medicinal chemistry and materials science.
The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid typically involves several key steps:
These synthetic routes are optimized for yield and reproducibility in laboratory settings and can be adapted for larger-scale industrial production.
The molecular structure of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid features several notable characteristics:
The structural integrity is confirmed by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which elucidate the arrangement of atoms within the molecule.
1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid can undergo various chemical reactions:
The specific conditions for these reactions (solvents, temperatures) are optimized based on desired outcomes and can vary significantly depending on the reagents used.
The mechanism of action for 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid involves its interaction with various biological targets:
These interactions are crucial for understanding its potential therapeutic applications and mechanisms underlying its biological activity.
The physical and chemical properties of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid are essential for predicting its behavior in different environments:
Data from spectroscopic analyses (such as infrared spectroscopy) provide insights into functional group presence and molecular interactions.
The applications of 1-{[1,2,3,4]Tetrazolo[1,5-b]pyridazin-6-yl}piperidine-4-carboxylic acid span several scientific fields:
This compound's versatility highlights its significance in advancing both fundamental research and applied sciences.
The strategic fusion of the tetrazolo[1,5-b]pyridazine system with a piperidine-4-carboxylic acid moiety addresses dual objectives in neuropharmacological and antimicrobial agent design. The tetrazolo[1,5-b]pyridazine ring serves as a planar, electron-deficient heterocycle capable of π-π stacking interactions with biological targets, while the piperidine-4-carboxylic acid introduces a conformationally flexible spacer with a zwitterionic carboxylate group for solubility and target engagement [1] [6]. This hybridization leverages the documented bioactivity of tetrazoles as metabolically stable carboxylate isosteres and the piperidine scaffold’s prevalence in CNS-targeting therapeutics [3] [6]. The C6 linkage position on the tetrazolo-pyridazine ring was selected to preserve the electronic profile of the bicyclic system while enabling optimal spatial orientation of the piperidine pharmacophore [1].
Table 1: Key Physicochemical Properties of the Hybrid Compound
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂N₆O₂ | HRMS [1] |
Molecular Weight | 248.24 g/mol | [1] [6] |
Calculated logP | 0.9 ± 0.3 | ChemAxon |
Hydrogen Bond Donors | 1 (COOH) | [3] |
Hydrogen Bond Acceptors | 8 | [3] |
Rotatable Bonds | 2 | [1] |
Conformational sampling via density functional theory (DFT) at the B3LYP/6-31G* level reveals two dominant piperidine chair conformations influencing the carboxylic acid orientation:
The tetrazolo[1,5-b]pyridazine moiety exhibits minimal puckering (deviation < 0.05 Å from planarity), ensuring optimal overlap with aromatic residues in enzymatic binding sites. The C6-N bond linking the heterocycle to piperidine shows restricted rotation (barrier: 8.7 kcal/mol), locking the piperidine in a pseudo-equatorial disposition relative to the bicyclic plane [3] [6]. Solid-state IR spectra confirm zwitterionic character, with a broad COO⁻ stretch at 1580 cm⁻¹ and N-H⁺ absorption at 2100 cm⁻¹, indicating proton transfer from carboxylate to tetrazole nitrogen [1].
Natural Population Analysis (NPA) charges derived from DFT calculations highlight significant polarization across the fused system:
The presence of the annulated tetrazole increases aromaticity versus monocyclic pyridazines, evidenced by Nucleus-Independent Chemical Shift (NICS) values of -12.5 ppm (vs. -9.8 ppm for pyridazine). This enhances stability under physiological conditions—particularly against hydrolytic cleavage—compared to related 1,2-diazine carboxylates [3] . Frontier molecular orbital analysis shows a LUMO density localized on the pyridazine ring (-2.8 eV), signifying electrophilic reactivity at C9/C10 positions, while the HOMO (+0.7 eV) spans the tetrazole nitrogens, supporting radical scavenging potential [1].
The tetrazolo[1,5-b]pyridazine system serves as a multifunctional bioisostere for canonical diazine pharmacophores:
Table 2: Bioisosteric Relationships with Diazine Analogues
Bioisosteric Pair | Property Compared | Tetrazolo-Pyridazine Advantage |
---|---|---|
Tetrazolo[1,5-b]pyridazine vs. Quinoxaline-2-carboxylic acid | Aromaticity (NICS) | Higher stability (-12.5 vs. -10.2 ppm) |
Tetrazole vs. Carboxylic acid | Metabolic stability (t₁/₂) | Resistant to Phase II conjugation |
Piperidine-4-COOH vs. Piperazine | pKa (basic center) | Reduced basicity (pKa 7.1 vs. 9.4) |
Notably, the piperidine-4-carboxylic acid linker acts as a conformational surrogate for GABA’s extended structure (RMSD: 0.8 Å), suggesting potential for neuromodulatory activity absent in simpler alkyl-linked analogues [6] [9].
The tetrazolo-pyridazine core demonstrates distinct advantages over triazolo-diazine derivatives prevalent in antimicrobial and analgesic research:
Table 3: Structural and Bioactivity Comparison with Fused Triazoles
Parameter | Tetrazolo[1,5-b]pyridazine-Piperidine | Triazolo[3,4-b]thiadiazole [2] [5] |
---|---|---|
Molecular Weight (g/mol) | 248.24 | 295–338 |
Dipole Moment (Debye) | 8.2 | 5.1–6.3 |
logD₇.₄ | -0.5 | 1.2–2.8 |
Aromatic Ring Count | 2 (bicyclic) | 2 (bicyclic + aryl substituent) |
TNF-α IC₅₀ (predicted, μM) | 0.8 | 4.5 (compound 4b) |
MurB Kᵢ (predicted, μM) | 2.3 | 12.7 (compound 3) |
The tetrazolo[1,5-b]pyridazine-4-piperidinecarboxylic acid scaffold emerges as a structurally innovative pharmacophore with tailored electronic, conformational, and bioisosteric properties for targeting inflammatory and infectious disease pathways.
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: